
2,4-哌啶二酮
描述
Synthesis Analysis
The synthesis of 2,4-piperidinedione derivatives often involves innovative strategies to construct the piperidine ring while introducing functional groups at specific locations. A notable method includes a two-step, formal [4+2] synthesis via gold catalysis, efficiently generating synthetically valuable piperidin-4-ones from secondary amines without the need for purifying tertiary amine intermediates. This process demonstrates moderate to excellent diastereoselectivities and showcases its potential in alkaloid synthesis (Cui, Peng, & Zhang, 2009).
Molecular Structure Analysis
Understanding the molecular structure of 2,4-piperidinedione derivatives is crucial for their application in drug discovery and other chemical syntheses. For instance, the structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was elucidated through various techniques, revealing that the molecule is not planar and that the crystal structure is stabilized by van der Waals and dipole-dipole forces (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
2,4-Piperidinedione and its derivatives participate in a variety of chemical reactions, underpinning their versatility in organic synthesis. For example, the reactivity of 2,4-piperidinedione-3-carboxylic acid ester has been explored, demonstrating its utility in the preparation of compounds with pharmacological interest, such as emetine-like antiepileptic and herbicide agents (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Physical Properties Analysis
The physical properties of 2,4-piperidinedione derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The crystal and molecular structure of specific derivatives provide insights into their stability and reactivity, which are critical for designing synthesis routes and for their incorporation into larger molecules (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Properties Analysis
The chemical properties of 2,4-piperidinedione, including its reactivity in various chemical environments and its ability to form bonds with other atoms or molecules, make it a valuable scaffold in synthetic chemistry. Its utility in constructing complex molecular architectures is demonstrated through diverse synthetic strategies, such as the diastereoselective synthesis of 2,4-disubstituted piperidines, offering platforms for drug discovery with easily modified points of diversity (Watson, Jiang, & Scott, 2000).
科学研究应用
合成天然产物和药理活性物质:2,4-哌啶二酮衍生物用于合成天然产物和具有药理兴趣的化合物。它们在制备类似伊美啶的抗癫痫药物、除草剂和治疗肝病的药物中有应用(Ibenmoussa et al., 1998)。
镇痛和中枢神经系统活性:新的2,6-哌啶二酮衍生物已被合成并评估其潜在的抗惊厥、镇静和镇痛活性。这些化合物在这些领域表现出显著的效果(el Batran et al., 2006)。
麻醉活性:一系列2,6-哌啶二酮衍生物的对映体具有不同的麻醉效力,其中某些化合物引起初始的中枢神经系统刺激,随后出现麻醉(Knabe et al., 1984)。
抗结核药物:包括2,4-哌啶二酮衍生物在内的2,4-二氨基喹唑啉类已被确认为有效的结核分枝杆菌生长抑制剂。这些化合物在结核病药物发现中显示出潜在的领先地位(Odingo et al., 2014)。
氨肽酶抑制剂:已发现哌啶二酮类似物对氨肽酶N(APN)表现出高抑制活性,APN是癌症治疗和其他疾病的靶点(Li et al., 2009)。
有机合成中的氧化反应:已研究了锰(III)催化的2,4-哌啶二酮的空气氧化反应,显示出创造各种有机化合物的潜力(Asahi et al., 2005)。
药物发现平台:从2,4-哌啶二酮衍生物中选择性地合成2,4-二取代哌啶提供了药物发现的平台,可实现易于修改和多样化应用(Watson et al., 2000)。
抑制乳腺癌细胞生长:已合成某些哌啶二酮A10类似物,并对其在人类乳腺癌细胞系上的抗有丝分裂活性进行了测试,显示出强大的抗增殖效果(Abou-Zeid et al., 2000)。
作用机制
Target of Action
The primary target of 2,4-Piperidinedione is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
2,4-Piperidinedione binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .
Biochemical Pathways
It’s known that the compound’s interaction with the gaba a receptor influences the gabaergic neurotransmission pathway .
Pharmacokinetics
It’s known that the compound is metabolized in the liver . The protein binding is approximately 60% , and the half-life is between 6-16 hours . These properties can impact the bioavailability of the compound.
Result of Action
The binding of 2,4-Piperidinedione to the GABA A receptor results in an increased duration of the Cl- ionopore being open . This leads to a prolonged post-synaptic inhibitory effect of GABA in the thalamus , which can have various effects at the molecular and cellular level, depending on the specific context and environment.
安全和危害
2,4-Piperidinedione may cause respiratory irritation, serious eye irritation, an allergic skin reaction, skin irritation, and it is harmful if swallowed . Personal protective equipment should be used, dust formation and breathing vapours, mist or gas should be avoided, and adequate ventilation should be ensured .
未来方向
属性
IUPAC Name |
piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZDMDLRIQQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447085 | |
| Record name | 2,4-Piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Piperidinedione | |
CAS RN |
50607-30-2 | |
| Record name | 2,4-Piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Piperidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of piperidine-2,4-dione?
A1: Piperidine-2,4-dione has a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol.
Q2: What spectroscopic data is available for characterizing piperidine-2,4-dione?
A2: Various spectroscopic techniques are employed to characterize piperidine-2,4-dione. Researchers often utilize 1H and 13C NMR spectroscopy to determine the structural features and confirm the compound's identity. [, , ] Infrared (IR) spectroscopy provides insights into the functional groups present, while mass spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern. []
Q3: Can you elaborate on the use of Dieckmann cyclization in synthesizing substituted piperidine-2,4-diones?
A4: Dieckmann cyclization is a versatile reaction for forming cyclic β-keto esters. In the context of piperidine-2,4-diones, researchers employ suitably substituted diesters or related compounds as starting materials. Under basic conditions, these molecules undergo intramolecular cyclization to form the desired piperidine-2,4-dione core. The reaction conditions can be optimized to achieve regioselective synthesis of specific isomers. [, , ]
Q4: Are there specific challenges associated with synthesizing piperidine-2,4-diones?
A5: Achieving regioselectivity in reactions involving piperidine-2,4-diones can be challenging due to the presence of multiple reactive sites. Researchers have explored strategies like protecting groups and carefully controlling reaction conditions to overcome these challenges and selectively functionalize specific positions on the molecule. []
Q5: What are the potential applications of piperidine-2,4-diones?
A6: Piperidine-2,4-dione derivatives demonstrate a broad spectrum of biological activities, making them promising candidates for drug development. Research suggests their potential as antibacterial, [] anti-inflammatory, [] anti-HIV, [] and anti-epileptic agents. []
Q6: Can piperidine-2,4-diones be used as intermediates in the synthesis of other valuable compounds?
A7: Yes, these compounds serve as versatile building blocks in organic synthesis. They are valuable intermediates in preparing natural products and other biologically relevant molecules. [, , ] For instance, they are precursors to 6-aryl-4-hydroxypiperidin-2-ones and 4-hydroxypipecolic acids. []
Q7: Have any piperidine-2,4-dione derivatives shown significant biological activity?
A8: Yes, several derivatives have exhibited potent biological activities. Notably, (R)-6-adamantane derivatives of piperidine-2,4-dione displayed promising efficacy in treating mice infected with the rimantadine-resistant influenza A virus. [] These compounds effectively reduced viral titer in the lungs and improved survival rates.
Q8: What is the mechanism of action of these antiviral piperidine-2,4-dione derivatives?
A9: While the exact mechanism of action for all derivatives is still under investigation, some studies suggest they may target the M2 protein of the influenza A virus. The M2 protein plays a crucial role in viral replication, and inhibiting its function can effectively disrupt the viral life cycle. []
Q9: What is known about the structure-activity relationship (SAR) of piperidine-2,4-diones?
A10: Understanding the SAR is crucial for designing more potent and selective drug candidates. Studies have shown that modifications at various positions on the piperidine-2,4-dione ring can significantly impact its biological activity. For instance, introducing specific substituents can enhance activity against particular targets, while others might improve pharmacokinetic properties. [, , ]
Q10: Can you provide specific examples of how substituents affect the activity of piperidine-2,4-diones?
A11: In a study on herbicidal analogues of piperidine-2,4-diones, researchers found that the presence and nature of substituents significantly influenced their activity against Echinochloa crus-galli. The study highlighted the importance of hydrophobic, steric, and electronic parameters in determining the herbicidal potency. The optimal van der Waals volume for R2 was found to be around 41.8 Å3, and a specific steric parameter (B4) equal to 3 correlated with the lowest herbicidal activity. []
Q11: What are the challenges and future directions in developing piperidine-2,4-dione-based drugs?
A11: Despite the promising activities, further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. This includes improving their solubility, bioavailability, and metabolic stability. Addressing potential toxicity concerns and understanding their long-term effects are also crucial steps in the drug development process.
Q12: Are there any computational studies related to piperidine-2,4-diones?
A13: Computational chemistry plays a vital role in understanding the properties and behavior of these compounds. Researchers use molecular modeling and simulations to predict their interactions with biological targets, optimize their structures for desired activities, and explore their potential applications in various fields. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



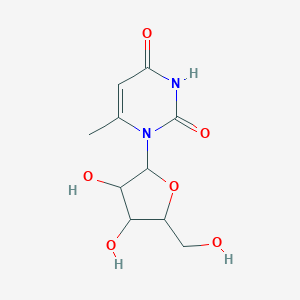


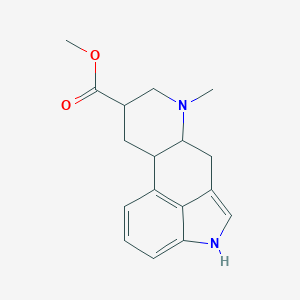
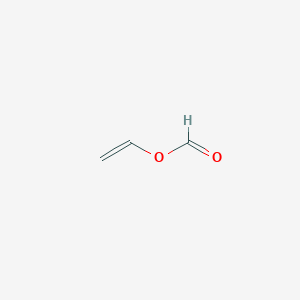

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)
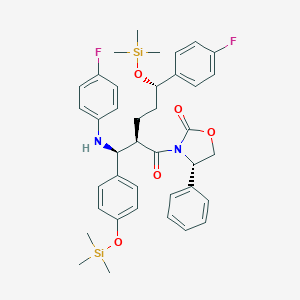
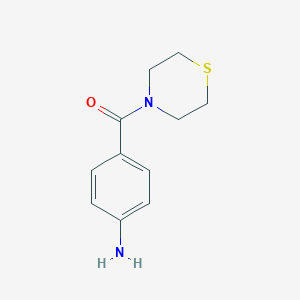
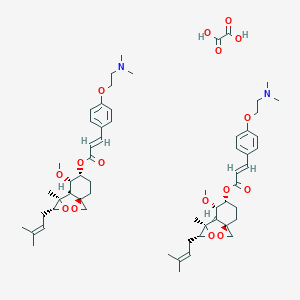

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
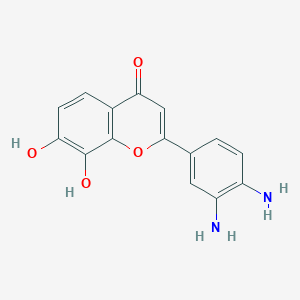
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)